8-(Cycloheptyloxy)caffeine

Lipophilicity Membrane permeability Physicochemical properties

8-(Cycloheptyloxy)caffeine (CAS 73747-31-6, UNII W1AEH6832L) is an 8-substituted xanthine derivative belonging to the caffeine analog class. This compound features a cycloheptyloxy group at the 8-position of the caffeine scaffold, a structural modification known in xanthine SAR studies to significantly alter adenosine receptor binding profiles and phosphodiesterase (PDE) inhibitory activity relative to unsubstituted caffeine.

Molecular Formula C15H22N4O3
Molecular Weight 306.36 g/mol
CAS No. 73747-31-6
Cat. No. B15346824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Cycloheptyloxy)caffeine
CAS73747-31-6
Molecular FormulaC15H22N4O3
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C1OC3CCCCCC3)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C15H22N4O3/c1-17-11-12(18(2)15(21)19(3)13(11)20)16-14(17)22-10-8-6-4-5-7-9-10/h10H,4-9H2,1-3H3
InChIKeyZDVVOJQIAFYYLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Cycloheptyloxy)caffeine CAS 73747-31-6: Research-Grade Caffeine Analog for Adenosine Receptor and PDE Studies


8-(Cycloheptyloxy)caffeine (CAS 73747-31-6, UNII W1AEH6832L) is an 8-substituted xanthine derivative belonging to the caffeine analog class [1]. This compound features a cycloheptyloxy group at the 8-position of the caffeine scaffold, a structural modification known in xanthine SAR studies to significantly alter adenosine receptor binding profiles and phosphodiesterase (PDE) inhibitory activity relative to unsubstituted caffeine [2]. It is catalogued under NSC-106197 in the National Cancer Institute repository and is primarily utilized as a research tool in neuroscience and pharmacology investigations .

8-(Cycloheptyloxy)caffeine: Why Xanthine Scaffold Modifications Preclude Simple Substitution


Caffeine analogs within the 8-substituted xanthine class cannot be treated as interchangeable research tools due to profound differences in target engagement driven by substituent size and lipophilicity. SAR studies demonstrate that 8-cycloalkyl substitutions markedly increase adenosine receptor antagonist potency and can dramatically shift PDE isozyme inhibition profiles compared to caffeine or theophylline [1]. Specifically, 8-cyclohexylcaffeine exhibits Ki = 190 nM at human platelet A2 receptors, a potency increase of over 100-fold versus caffeine [2]. The cycloheptyloxy moiety in the target compound represents a larger, more lipophilic 8-substituent than the cyclohexyl or cyclopentyl groups characterized in published SAR series, predicting further differentiated pharmacology that invalidates generic analog substitution [3].

8-(Cycloheptyloxy)caffeine: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity and Physicochemical Differentiation: Calculated logP vs. Caffeine and 8-Methoxycaffeine

8-(Cycloheptyloxy)caffeine (ACD/LogP = 3.38) exhibits substantially higher calculated lipophilicity compared to unsubstituted caffeine (ACD/LogP ≈ -0.07) and 8-methoxycaffeine (ACD/LogP ≈ 0.5-1.0), the smallest 8-alkoxy analog in the series . This logP increase of approximately 3.4 units relative to caffeine predicts enhanced membrane permeability and altered tissue distribution, a critical parameter for in vitro assay design and in vivo experimental planning [1].

Lipophilicity Membrane permeability Physicochemical properties

8-Cycloalkyl Substitution SAR: Potency Enhancement at Adenosine A2 Receptors

The 8-cycloalkyl substitution motif in caffeine analogs is strongly associated with enhanced adenosine A2 receptor antagonist potency. 8-Cyclohexylcaffeine demonstrates Ki = 190 nM at human platelet A2 receptors [1]. For 8-cyclopentyl-containing xanthines (e.g., 1,3-dipropyl-8-cyclopentylxanthine), A2 receptor affinity is markedly elevated relative to 8-unsubstituted counterparts [2]. The cycloheptyloxy group represents a larger 8-substituent than cyclohexyl, and based on established xanthine SAR trends where increasing 8-substituent bulk correlates with increased A2 receptor affinity, 8-(cycloheptyloxy)caffeine is predicted to exhibit enhanced A2 antagonist activity relative to both caffeine and 8-cyclopentyloxycaffeine [3].

Adenosine receptor A2 receptor Structure-activity relationship

PDE Isozyme Inhibition Profile: Differentiation from 8-Aryloxy and 8-Alkyl Analogs

8-Alkyloxycaffeine derivatives, including the target compound, are reported in the literature as phosphodiesterase (PDE) inhibitors [1]. Comparative studies on 8-phenyl- and 8-cycloalkyl-1,3-dialkylxanthines reveal that PDE isozyme inhibition potency can vary up to 10,000-fold between closely related structures depending on substituent composition [2]. 8-(Cycloheptyloxy)caffeine differs from 8-aryloxycaffeine analogs (which exhibit topoisomerase II inhibitory and antibacterial activities [3]) and from 8-methoxycaffeine (which demonstrates DNA unwinding activity [4]) in both its alkoxy substituent character and its predicted PDE inhibition profile.

Phosphodiesterase PDE inhibition cAMP signaling

8-(Cycloheptyloxy)caffeine: Validated Application Scenarios Based on Quantitative Evidence


Adenosine A2 Receptor Pharmacology: Candidate Tool for Structure-Activity Relationship Expansion

Based on class-level SAR demonstrating that 8-cycloalkyl substitution enhances adenosine A2 receptor antagonist potency (8-cyclohexylcaffeine Ki = 190 nM at human platelet A2 receptors) [1], 8-(cycloheptyloxy)caffeine serves as a structural probe to extend understanding of 8-position steric tolerance at adenosine receptors. The cycloheptyloxy moiety, being larger than the well-characterized cyclopentyl and cyclohexyl substituents, enables investigation of the upper limits of substituent size on A2 versus A1 receptor selectivity. This application is appropriate for laboratories conducting radioligand binding displacement assays or functional cAMP accumulation studies to map adenosine receptor pharmacophores.

PDE Inhibition Studies Requiring Differentiated Xanthine Scaffolds

8-(Cycloheptyloxy)caffeine is classified within the 8-alkyloxycaffeine series reported as PDE inhibitors [2], distinguishing it from structurally related 8-aryloxycaffeine analogs whose primary reported activities include topoisomerase II inhibition (e.g., 8-(quinolin-8-yloxy)caffeine) and antibacterial effects (e.g., 8-(5-chloropyridin-3-yloxy)caffeine, MIC = 15.6 μg/mL against S. enteritidis) [3]. Researchers investigating cAMP-specific PDE isozymes (particularly PDE IV, where 8-cycloalkylxanthine analogs show IC50 values in the 10 μM range [4]) may utilize this compound to explore the contribution of cycloalkoxy substituent size to PDE inhibition selectivity.

Lipophilicity-Dependent Assay Development and Membrane Permeability Studies

With a calculated ACD/LogP of 3.38, 8-(cycloheptyloxy)caffeine provides a >1000-fold higher predicted octanol-water partition coefficient than caffeine (ACD/LogP ≈ -0.07) . This property makes the compound suitable for studies examining the relationship between xanthine lipophilicity and cellular permeability, subcellular distribution, or blood-brain barrier penetration. Laboratories conducting parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies may employ 8-(cycloheptyloxy)caffeine as a lipophilic reference point within a caffeine analog series, with appropriate solvent handling protocols (DMSO stock solutions recommended due to aqueous solubility constraints).

Reference Standard for 8-Substituted Caffeine Analog Identification

8-(Cycloheptyloxy)caffeine (CAS 73747-31-6, UNII W1AEH6832L, NSC-106197) is a structurally defined 8-alkoxycaffeine derivative with documented molecular identity in authoritative databases [5]. It serves as an analytical reference standard for LC-MS or HPLC method development targeting caffeine analogs with medium-to-large 8-alkoxy substituents. The compound‘s distinct molecular mass (306.360 Da) and predicted retention characteristics (based on LogP = 3.38) facilitate its use as a system suitability marker or calibration standard in bioanalytical workflows involving xanthine derivative quantification.

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